molecular formula C10H15NO3 B1670291 Desglymidodrine CAS No. 3600-87-1

Desglymidodrine

Cat. No.: B1670291
CAS No.: 3600-87-1
M. Wt: 197.23 g/mol
InChI Key: VFRCNXKYZVQYLX-UHFFFAOYSA-N
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Description

Desglymidodrine is an active metabolite of the prodrug midodrine. It is a potent α1-adrenergic receptor agonist, primarily used in the treatment of orthostatic hypotension. This compound exerts its effects by increasing vascular tone and elevating blood pressure .

Mechanism of Action

Target of Action

Desglymidodrine, the active metabolite of Midodrine, primarily targets the alpha-1 adrenergic receptors . These receptors are predominantly expressed in the arteriolar and venous vasculature . The activation of these receptors plays a crucial role in the regulation of vascular tone and blood pressure .

Mode of Action

This compound acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them. This activation leads to an increase in vascular tone, resulting in the elevation of blood pressure .

Biochemical Pathways

It is known that the activation of alpha-1 adrenergic receptors leads to vasoconstriction, which increases vascular resistance and subsequently raises blood pressure

Pharmacokinetics

This compound is the major metabolite formed by deglycination of Midodrine . It is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . Neither Midodrine nor this compound are bound to plasma proteins to any significant extent . The half-life of this compound is about 3 to 4 hours .

Result of Action

The primary result of this compound’s action is an increase in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Midodrine, with some effect persisting for 2 to 3 hours .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the interaction between this compound and certain drugs, such as ranitidine, can affect its pharmacokinetic parameters . Furthermore, factors such as diet, physical activity, and exposure to environmental pollutants could potentially influence the action of this compound . .

Biochemical Analysis

Biochemical Properties

Desglymidodrine interacts with alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and a subsequent rise in blood pressure . This interaction is the primary biochemical reaction involving this compound .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by activating alpha 1-adrenergic receptors, which leads to vasoconstriction and an increase in blood pressure . This can affect cell signaling pathways and cellular metabolism, particularly in cells of the vascular system .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an alpha 1-adrenergic receptor agonist . It binds to these receptors, leading to their activation. This activation triggers a series of events that result in vasoconstriction and an increase in blood pressure .

Temporal Effects in Laboratory Settings

This compound reaches peak serum concentrations about 1 to 2 hours after administration and has a plasma half-life of about 3 to 4 hours . This suggests that the effects of this compound can be observed for several hours after administration, with some effect persisting for 2 to 3 hours .

Metabolic Pathways

This compound is formed by the deglycination of midodrine, a process that takes place in the liver and many other tissues . Neither midodrine nor this compound is a substrate for monoamine oxidase . Renal elimination of midodrine is insignificant, while about 80% of this compound is eliminated by active renal secretion .

Transport and Distribution

This compound is distributed throughout the body after oral administration . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite this compound . Neither midodrine nor this compound is bound to plasma proteins to any significant extent .

Chemical Reactions Analysis

Desglymidodrine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Desglymidodrine is similar to other α1-adrenergic receptor agonists, such as:

This compound is unique in its specific activation of α1-adrenergic receptors and its effectiveness in treating orthostatic hypotension without significant side effects .

Properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCNXKYZVQYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60407-53-6 (hydrochloride)
Record name Desglymidodrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871
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DSSTOX Substance ID

DTXSID00957424
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3600-87-1
Record name Desglymidodrine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desglymidodrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(2,5-dimethoxyphenyl)ethanol
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Record name DESGLYMIDODRINE
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Synthesis routes and methods

Procedure details

A solution of 2.84 g (14.7 mmol) of (2, 5 dimethoxyphenyl)-hydroxy acetonitrile in 10 ml of dry THF was stirred and cooled using ice bath as a 1 M solution of borane in THF (90 mL) was added dropwise. After the addition was complete, the mixture was heated at reflux for 20 h. It was cooled and treated with 40 mL of 6N hydrochloric acid and washed with ethyl acetate. The aqueous layer was neutralized with 1N sodium hydroxide and extracted with ethyl acetate and concentrated to afford the desired compound as a white solid 1.5 g (52%). 1H NMR (300MHz, CDCl3) δ 6.97 (d, 1H, J=2.5 Hz), 6.73-6.69(m, 2H), 4.83-4.81(t, 1H, J=4.1 Hz), 3.72(s, 3H), 3.71(s, 3H), 2.89-2.65(m, 2H), 2.16(brs, 2H)
Name
(2, 5 dimethoxyphenyl)-hydroxy acetonitrile
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Desglymidodrine is the active metabolite of the prodrug Midodrine. It functions as a selective α1-adrenergic receptor agonist, primarily targeting these receptors in the arteriolar and venous vasculature []. This binding leads to smooth muscle contraction, resulting in vasoconstriction and an elevation of blood pressure []. Notably, this compound demonstrates limited ability to cross the blood-brain barrier, minimizing central nervous system effects [].

A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce these details. As an active metabolite formed by the deglycination of Midodrine, we can infer its structure. Spectroscopic data, such as IR, 1H NMR, 13C NMR, and mass analysis, would provide definitive confirmation of its structure [].

A: While the provided research primarily focuses on this compound itself, one study investigates the in vitro metabolism of this compound by human liver microsomes [, ]. The research identifies CYP2D6 as the primary enzyme responsible for this compound's 5'-O-demethylation, with CYP1A2 playing a minor role [, ]. Understanding the metabolic pathways of this compound provides insights into potential drug-drug interactions and interindividual variability in response to the drug.

A: One study describes a controlled-release pharmaceutical composition containing Midodrine and/or this compound []. This formulation aims to achieve sustained release of this compound after oral administration, leading to a prolonged therapeutic effect and potentially improved patient compliance.

A: Several studies provide insights into the pharmacokinetics of this compound. Following oral administration of Midodrine, it is rapidly absorbed and converted to this compound [, ]. The half-life of this compound is approximately 4 hours []. The primary route of elimination for both Midodrine and this compound is renal []. Notably, the pharmacokinetics of Midodrine and this compound may be altered in specific patient populations, such as those with liver cirrhosis [, ]. A study comparing the pharmacokinetics of Midodrine and this compound in cirrhotic patients with tense ascites versus healthy volunteers could shed light on dosage adjustments required in such cases []. Furthermore, analytical methods like LC-MS/MS have been developed and validated to quantify Midodrine and this compound in human plasma, facilitating pharmacokinetic studies [, , ].

A: Research indicates a linear relationship between Midodrine dosage and the increase in standing systolic blood pressure due to this compound []. This finding suggests that adjusting the Midodrine dose can modulate the therapeutic effect on orthostatic blood pressure.

A: A double-blind, dose-response study demonstrated that Midodrine effectively increases orthostatic blood pressure and improves symptoms in patients with NOH []. The study identified a 10-mg dose of Midodrine, administered two to three times daily, as an effective regimen for this condition [].

A: Yes, research has explored the potential benefits of Midodrine in various conditions beyond NOH. One area of interest is its use in managing dialysis-associated hypotension in patients undergoing hemodialysis. Studies suggest that administering Midodrine at the start of dialysis can reduce the severity and frequency of hypotensive episodes [].

A: Midodrine, and by extension its active metabolite this compound, can lead to side effects primarily attributed to its sympathomimetic properties []. Common adverse effects include piloerection, scalp pruritus, generalized paresthesias, and urinary retention [].

A: Yes, there are documented cases of acute Midodrine overdose []. The primary clinical findings associated with Midodrine overdose are marked hypertension and relative bradycardia, both of which tend to resolve relatively quickly []. Intravenous nitroglycerin appears to be a safe and effective treatment option for controlling blood pressure in such cases [].

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the simultaneous determination of Midodrine and this compound in biological samples, such as human plasma [, , ]. This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic and bioequivalence studies. Other analytical techniques like capillary electrophoresis (CE) have also been explored for the stereoselective determination of Midodrine and this compound enantiomers [].

A: Researchers validate analytical methods for Midodrine and this compound using established guidelines to guarantee accuracy, precision, and specificity [, , ]. These validation procedures are essential to ensure the reliability and reproducibility of the analytical data generated during research and development.

A: Midodrine obtained approval from the US Food and Drug Administration (FDA) in 1996 for treating orthostatic hypotension []. This approval marked a significant milestone in managing this condition, providing clinicians with a new therapeutic option for patients experiencing symptoms related to low blood pressure upon standing.

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